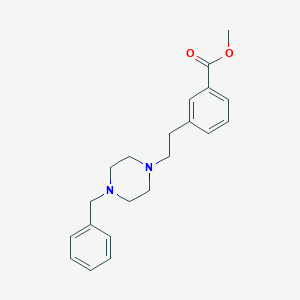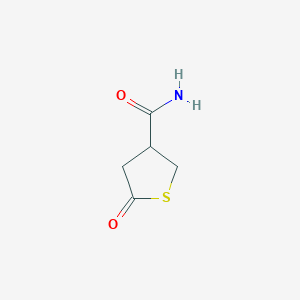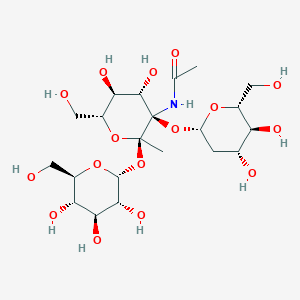
m-Ac-Dglu-glu-glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Ac-Dglu-glu-glu is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tripeptide consisting of three amino acids, namely N-acetylmuramic acid (m-Ac), D-glutamic acid (Dglu), and glutamic acid (glu). This peptide is synthesized using a unique method that involves the use of enzymes and chemical reagents.
Wissenschaftliche Forschungsanwendungen
M-Ac-Dglu-glu-glu has potential applications in various fields such as medicine, biotechnology, and agriculture. In medicine, it has been found to have antimicrobial properties and can be used as a potential drug candidate for the treatment of bacterial infections. In biotechnology, m-Ac-Dglu-glu-glu-Dglu-glu-glu can be used as a building block for the synthesis of novel peptides with specific functions. In agriculture, it can be used as a biocontrol agent to prevent the growth of harmful bacteria in crops.
Wirkmechanismus
The mechanism of action of m-Ac-Dglu-glu-glu-Dglu-glu-glu is not yet fully understood. However, it is believed that it works by disrupting the cell wall of bacteria, leading to their death. It has been found to be effective against both gram-positive and gram-negative bacteria.
Biochemische Und Physiologische Effekte
M-Ac-Dglu-glu-glu has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have low toxicity levels, making it a potential candidate for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using m-Ac-Dglu-glu-glu-Dglu-glu-glu in lab experiments is its ability to inhibit the growth of bacteria. This makes it a useful tool for studying bacterial cell biology and physiology. However, one limitation is its high cost of synthesis, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of m-Ac-Dglu-glu-glu-Dglu-glu-glu. One direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the exploration of its potential applications in medicine, biotechnology, and agriculture. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate for the treatment of bacterial infections.
Conclusion:
In conclusion, m-Ac-Dglu-glu-glu-Dglu-glu-glu is a peptide with potential applications in various fields. Its synthesis method involves the use of enzymes and chemical reagents, and it has been found to have antimicrobial properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Synthesemethoden
The synthesis of m-Ac-Dglu-glu-glu-Dglu-glu-glu is a complex process that involves the use of enzymes and chemical reagents. The first step in the synthesis process involves the activation of N-acetylmuramic acid using a coupling reagent. This is followed by the addition of D-glutamic acid and glutamic acid using an enzyme called MurE. The resulting product is then purified using chromatography techniques to obtain pure m-Ac-Dglu-glu-glu-Dglu-glu-glu.
Eigenschaften
CAS-Nummer |
130051-18-2 |
|---|---|
Produktname |
m-Ac-Dglu-glu-glu |
Molekularformel |
C21H37NO16 |
Molekulargewicht |
559.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5S,6R)-3-[(2S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H37NO16/c1-7(26)22-21(37-12-3-8(27)13(28)9(4-23)34-12)18(33)15(30)11(6-25)36-20(21,2)38-19-17(32)16(31)14(29)10(5-24)35-19/h8-19,23-25,27-33H,3-6H2,1-2H3,(H,22,26)/t8-,9-,10-,11-,12+,13+,14-,15-,16+,17-,18+,19-,20-,21-/m1/s1 |
InChI-Schlüssel |
DUQPCGIDWOLMJT-XGQRAZMRSA-N |
Isomerische SMILES |
CC(=O)N[C@]1([C@H]([C@@H]([C@H](O[C@]1(C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
Kanonische SMILES |
CC(=O)NC1(C(C(C(OC1(C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O)OC3CC(C(C(O3)CO)O)O |
Synonyme |
m-Ac-dGlu-Glu-Glu methyl O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-6)-O-alpha-glucopyranosyl-(1-2)-alpha-glucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



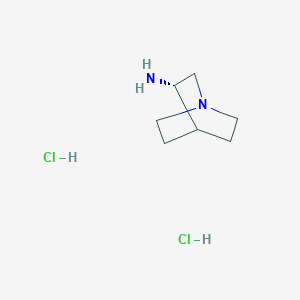
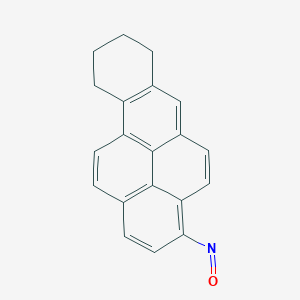
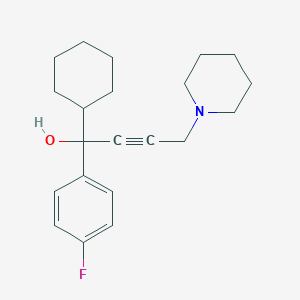
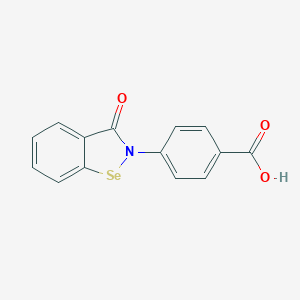
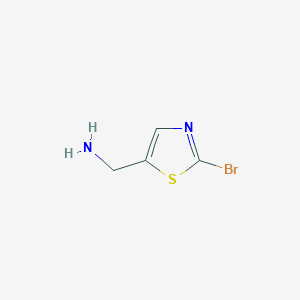

![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
